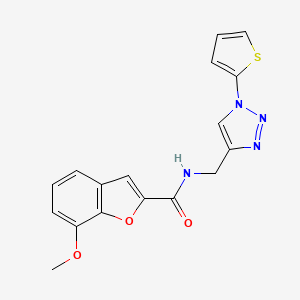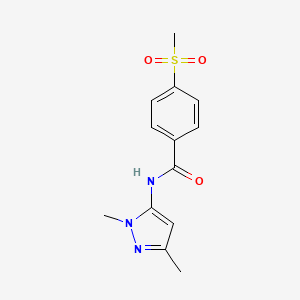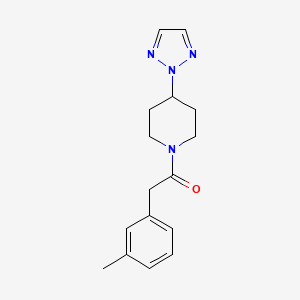
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has been shown to have potential therapeutic applications in various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been synthesized using click chemistry approaches, demonstrating its utility in creating complex molecules with potential applications in medicinal chemistry and material science. These compounds are characterized using various spectroscopic techniques, such as IR, NMR, and MS studies, indicating their structural diversity and potential for further chemical modification (Govindhan et al., 2017).
Crystallography and Molecular Structure
- Detailed crystallographic analysis and Hirshfeld surface computational methods have been applied to these compounds to elucidate their molecular structures and intermolecular interactions. This has implications for understanding the structural basis of their biological activities and designing new compounds with improved properties (Govindhan et al., 2017).
Pharmacological Applications
- Molecular docking studies have been performed to investigate the interactions between these compounds and biological targets such as human serum albumin. This research is crucial for assessing the pharmacokinetics and potential therapeutic applications of these molecules, providing insights into their biological activities and mechanisms of action (Govindhan et al., 2017).
Material Science Applications
- The luminescent properties of quinoline-triazoles, related to the compound , have been explored, showing that these molecules exhibit blue-green emission in solution. This property is significant for potential applications in optoelectronic devices and sensors, where the luminescence can be harnessed for various technological applications (Bai et al., 2017).
Antimicrobial and Antifungal Activities
- Some derivatives of the compound have shown moderate to excellent fungicidal activity, indicating their potential as lead compounds for developing new antimicrobial agents. This has implications for addressing the growing concern of antibiotic resistance and the need for new antimicrobial strategies (Mao et al., 2013).
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-3-2-4-14(11-13)12-16(21)19-9-5-15(6-10-19)20-17-7-8-18-20/h2-4,7-8,11,15H,5-6,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSORIYMRUPZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-methylfuran-3-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2806657.png)

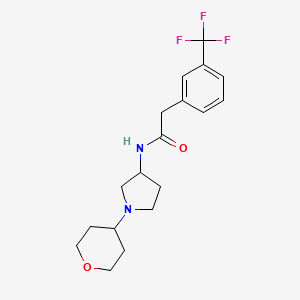
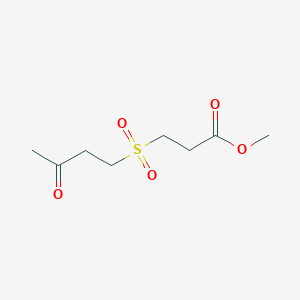

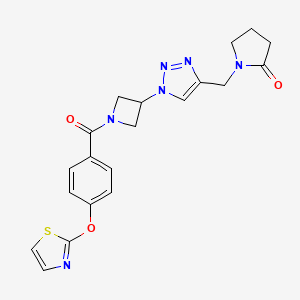
![N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2806669.png)

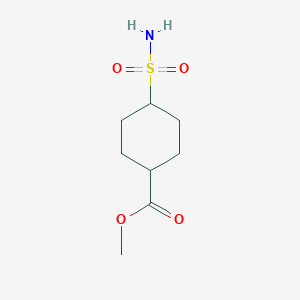

![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2806676.png)

